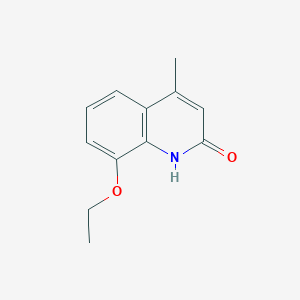

8-Ethoxy-4-methylquinolin-2-ol

Description

Historical Context and Evolution of Quinolone Research

The journey of quinolone research began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. nih.govoup.com This first-generation quinolone, though limited in its antibacterial spectrum, laid the groundwork for one of the most successful classes of synthetic antimicrobial agents. nih.govnih.govoup.com The subsequent decades witnessed a rapid evolution, marked by strategic structural modifications to the core quinolone nucleus. nih.govmdpi.com

The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position in the 1980s gave rise to the fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin. oup.commdpi.com This development dramatically broadened the antibacterial spectrum and improved pharmacokinetic properties, establishing quinolones as key therapeutic agents. nih.govmdpi.com Research continued to refine the scaffold, leading to third and fourth-generation quinolones with enhanced activity against Gram-positive bacteria, anaerobes, and atypical pathogens. oup.commdpi.com This progression highlights a continuous effort to address challenges like antibiotic resistance and to improve the safety and efficacy profiles of these compounds. nih.govmdpi.com

Structural Features and Chemical Versatility of the Quinolin-2-ol Framework

The quinolin-2-ol, or 2-hydroxyquinoline, framework is a heterocyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the second position. nih.gov This scaffold exhibits tautomerism, existing in equilibrium with its quinolin-2(1H)-one form, with the latter typically being the predominant tautomer. wikipedia.orgresearchgate.net This structural duality is a cornerstone of its chemical reactivity.

The quinolin-2-ol framework is characterized by its versatility, allowing for a wide range of chemical modifications. researchgate.net The presence of the hydroxyl/oxo group and the aromatic rings provides multiple sites for electrophilic and nucleophilic substitution reactions, as well as for alkylation and acylation. researchgate.net This adaptability has enabled the synthesis of a vast library of derivatives, each with potentially unique chemical and physical properties. The ability to exist in different tautomeric forms also influences its interaction with biological targets and its potential applications in medicinal chemistry. nuph.edu.ua

Significance of 8-Substituted Quinolin-2-ol Derivatives in Contemporary Chemical Sciences

Substitutions at the 8-position of the quinoline (B57606) ring have been a significant focus of contemporary chemical research due to the profound impact of these modifications on the molecule's biological activity. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to chelate metal ions. researchgate.netresearchgate.net This property is crucial for the biological activities of many of its derivatives, which span a wide range including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects. nih.govmdpi.com

The introduction of various substituents at the 8-position, such as alkoxy groups, can modulate the lipophilicity, electronic properties, and steric profile of the molecule. rsc.org These changes can fine-tune the compound's pharmacokinetic properties and its binding affinity for specific biological targets. rsc.orgnih.gov Research into 8-substituted quinolines has led to the development of compounds with a range of therapeutic potentials, including anticonvulsant and antihypertensive activities. nih.gov The ongoing exploration of this chemical space continues to yield novel compounds with promising pharmacological profiles. nih.govacs.org

Overview of Research Trajectories for 8-Ethoxy-4-methylquinolin-2-ol and Related Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for its related analogues provide a strong indication of its potential areas of investigation. The synthesis of this compound would likely follow established methods for quinolinone formation, followed by etherification at the 8-position.

Research into close analogues, such as 8-methoxy-4-methyl-quinoline derivatives and 8-ethyl-4-methylquinolin-2-ol (B14653323), has primarily focused on their synthesis and evaluation of biological activities. researchgate.netsmolecule.com For instance, studies on 8-methoxy-4-methyl-quinoline derivatives have explored their antibacterial potential. researchgate.net Similarly, 8-ethyl-4-methylquinolin-2-ol has been investigated for its antimicrobial and antioxidant properties. smolecule.com

Given these precedents, future research on this compound is anticipated to explore its potential as a bioactive molecule. Key areas of investigation would likely include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound in good yield and purity, followed by comprehensive structural elucidation using modern spectroscopic techniques.

Biological Screening: Evaluation of its activity against a panel of microbial strains (bacterial and fungal) to determine its potential as an antimicrobial agent.

Antioxidant and Anticancer Studies: Investigation of its ability to scavenge free radicals and its cytotoxic effects on various cancer cell lines, building on the findings for similar quinolinone structures.

Enzyme Inhibition Assays: Exploring its potential to inhibit specific enzymes implicated in disease pathways, a common strategy in drug discovery for quinoline derivatives.

The collective knowledge gained from the study of its analogues provides a solid foundation and a clear roadmap for the future scientific exploration of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

8-ethoxy-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-10-6-4-5-9-8(2)7-11(14)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

RVFVXTZVGKLLBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(=O)C=C2C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 8 Ethoxy 4 Methylquinolin 2 Ol Derivatives

Oxidative Transformations and Formation of Quinoline (B57606) N-Oxides

The nitrogen atom in the quinoline ring system is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is a common reaction for quinoline and its derivatives. While specific studies on 8-ethoxy-4-methylquinolin-2-ol are not extensively documented, the oxidation of analogous quinoline compounds is well-established. Generally, oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide are employed for this purpose. The resulting N-oxides are versatile intermediates themselves, known to influence the regioselectivity of subsequent substitution reactions.

Furthermore, substituents on the quinoline ring can undergo selective oxidation. For instance, the methyl group at the C4 position can be oxidized. Studies on similar structures, such as 8-hydroxy-2-methylquinoline, have shown that the methyl group can be converted to a formyl group (an aldehyde) using selenium dioxide (SeO2) in a refluxing mixture of dioxane and water. nih.gov This reaction, known as Riley oxidation, is a standard method for the oxidation of activated methyl groups attached to heteroaromatic rings. jst.go.jpacs.orgosti.govacs.org A similar transformation would be expected for the 4-methyl group of this compound, potentially yielding 8-ethoxy-2-hydroxyquinoline-4-carbaldehyde.

Table 1: Examples of Oxidative Transformations in Related Quinoline Systems

| Starting Material | Reagent | Product | Reaction Type | Source |

|---|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | Selenium Dioxide (SeO₂) | 8-Hydroxy-2-quinolinecarbaldehyde | Methyl group oxidation | nih.gov |

| 2,4-Dimethylquinoline | Selenium Dioxide (SeO₂) | 4-Methylquinoline-2-carbaldehyde | Selective methyl group oxidation | jst.go.jp |

Reduction Pathways to Dihydroquinolines and Related Systems

The quinoline ring can be selectively reduced to form dihydro- or tetrahydroquinoline derivatives. The reduction of quinolin-2-ones typically affects the pyridinone ring. The partial reduction of quinolines to 1,2-dihydroquinolines is a significant transformation, as these products are valuable synthetic intermediates. nih.gov However, this process can be challenging due to competing over-reduction to the more stable 1,2,3,4-tetrahydroquinolines. nih.gov

Various reducing agents can be employed. Catalytic hydrogenation or transfer hydrogenation are common methods. nih.gov For instance, a cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of various quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.gov Other methods include the use of sodium borohydride (B1222165) or lithium aluminium hydride for the reduction of quinolines. cdnsciencepub.com A modified method using sodium cyanoborohydride has also been developed to improve the conversion of quinolines to N-alkoxycarbonyl-1,2-dihydroquinolines. sioc-journal.cn These methods are generally applicable to a broad range of functionalized quinolines, suggesting that this compound could be similarly reduced to its corresponding dihydroquinoline derivative. nih.gov

Substitution Reactions on the Quinoline Ring: Electrophilic and Nucleophilic

The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part (further activated by the ethoxy group), allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The hydroxyl group at the C2 position (in its lactam form) can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic substitution. This is a common strategy for functionalizing the quinolinone scaffold. For example, treating a quinolin-2-ol with phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) yields the corresponding 2-chloroquinoline. researchgate.net Similarly, the tautomeric 4-hydroxy form can be chlorinated at the C4 position.

Once formed, these chloro-substituted quinolines are valuable precursors. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates its reactivity towards various nucleophiles. researchgate.netmdpi.com The chlorine atom at the C4 position can be readily displaced by amines, azides, and sulfur nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazino-8-methylquinolin-2(1H)-one, while reaction with sodium azide (B81097) provides the 4-azido derivative. researchgate.net Thiation using thiourea (B124793) can replace the chloro group with a sulfanyl (B85325) group. researchgate.netmdpi.com These reactions highlight the potential of using a chlorinated derivative of this compound to introduce a wide array of functional groups.

Table 2: Nucleophilic Substitution Reactions on a 4-Chloro-8-methylquinolin-2(1H)-one Scaffold

| Starting Material | Nucleophile/Reagent | Product | Source |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea (fusion) | 8-Methyl-4-sulfanylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | p-Toluidine | 8-Methyl-4-(p-tolylamino)quinolin-2(1H)-one | researchgate.net |

Electrophilic Substitution: The benzene ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the strongly activating 8-ethoxy group directs incoming electrophiles primarily to the ortho and para positions relative to it, which are C7 and C5, respectively. Metal-free halogenation of 8-substituted quinolines at the C5 position has been reported using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA). rsc.org This suggests that this compound could undergo regioselective halogenation at the C5 position.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

Derivatives of this compound are valuable scaffolds for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. A common strategy involves the functionalization at the C2 or C4 position with a group that can participate in a subsequent cyclization reaction.

A well-documented pathway involves the conversion of the quinolin-2-ol to a 2-hydrazinoquinoline (B107646) derivative. This hydrazino group can then be condensed with aldehydes or ketones to form Schiff bases (hydrazones). nih.goveco-vector.com These intermediates are primed for cyclization. For example, reacting a quinoline-based Schiff base with thioglycolic acid in the presence of a catalyst like zinc chloride can lead to the formation of a fused thiazolidinone ring. rsc.org Similarly, cyclization with chloroacetyl chloride can yield azetidinone rings.

This approach has been demonstrated in the synthesis of novel antibacterial agents starting from 8-methoxy-4-methyl-quinolin-2-ol, a close analog of the title compound. The 2-ol was converted to the 2-hydrazino derivative, which was then reacted with various aromatic aldehydes to form Schiff bases. These Schiff bases were subsequently cyclized to produce 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines and 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines. A similar reaction sequence is expected to be applicable to this compound.

Other cyclization strategies include the Pfitzinger reaction, which can be used to construct tetracyclic systems like indeno[1,2-b]quinolines from isatin (B1672199) derivatives and α-methylene ketones. rsc.org The versatility of the quinoline scaffold allows for the construction of a wide variety of fused systems, including pyrazolo[3,4-b]quinolines. rsc.orgsemanticscholar.org

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a molecule is crucial for its application, particularly in biological or aqueous environments. For this compound, several structural features are relevant to its stability. The molecule contains an ethoxy group, which is an ether linkage, and a quinolin-2-one system, which is a cyclic amide (a lactam).

Ethers are generally stable to hydrolysis except under harsh acidic conditions. The ethoxy group on the aromatic ring is therefore expected to be robust under most neutral and basic conditions.

The lactam ring in the quinolin-2-one core is more susceptible to hydrolysis. Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, although typically requiring elevated temperatures. The hydrolysis of the lactam in this compound would lead to the opening of the heterocyclic ring to form an amino-substituted cinnamic acid derivative. However, the aromaticity of the quinoline system imparts significant stability, and thus the lactam is generally resistant to hydrolysis under mild conditions. mdpi.com

Coordination Chemistry and Metal Complexation of 8 Ethoxy 4 Methylquinolin 2 Ol Analogues

Chelation Properties of Quinolin-8-ol Ligands

Quinolin-8-ol, also known as 8-hydroxyquinoline (B1678124) or oxine, and its derivatives are well-established chelating agents. researchgate.netebi.ac.uk The key to their chelating ability lies in the proximity of the hydroxyl group at the 8-position to the nitrogen atom within the quinoline (B57606) ring. scispace.com This arrangement allows the ligand to form a stable five-membered ring with a metal ion by losing a proton from the hydroxyl group and coordinating through both the resulting phenolate (B1203915) oxygen and the nitrogen atom. scispace.comtandfonline.com This dual binding creates a chelate complex, which is significantly more stable than complexes formed by monodentate ligands.

The general structure of 8-hydroxyquinoline facilitates the formation of insoluble chelate complexes with a variety of metal ions, including divalent and polyvalent ions such as Cu(II), Fe(III), Zn(II), and Al(III). scispace.com The deprotonated, anionic form of the ligand has a greater electron density around the coordination sites, which enhances the chelation process. researchgate.net The antimicrobial and other biological activities of many quinoline-8-ol derivatives are often attributed to these chelating properties. researchgate.net

| Property | Description | Relevant Metal Ions |

|---|---|---|

| Coordination Sites | Nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. tandfonline.com | Cu(II), Fe(III), Zn(II), Al(III), Mn(II), Ni(II). scispace.com |

| Chelate Ring Size | Forms a stable five-membered ring with the metal ion. scirp.org | |

| Ligand Form | Typically coordinates in its deprotonated, anionic form. researchgate.net |

Synthesis and Characterization of Metal Complexes with Divalent and Polyvalent Metal Ions

The synthesis of metal complexes with quinolin-2-ol and its analogues generally involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, Schiff base ligands derived from quinolin-2-ol have been used to prepare complexes with Mn(II) and Fe(II). scirp.org The process often involves refluxing a solution of the ligand and the metal chloride in ethanol (B145695) to facilitate the complexation. scirp.orgscirp.org The resulting metal complexes can then be separated by filtration. scirp.org

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: This technique helps to determine the metal-to-ligand ratio in the complex, which is often found to be 1:1 or 1:2. scirp.orgresearchgate.net

Spectroscopic Methods:

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to identify the functional groups present in the ligand and to confirm coordination with the metal ion. acs.org A shift in the characteristic bands of the hydroxyl and azomethine groups can indicate their involvement in bonding with the metal.

UV-Vis (Ultraviolet-Visible) Spectroscopy: This method provides information about the electronic transitions within the complex and can help in deducing the coordination geometry. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and to observe changes upon complexation. acs.org

Molar Conductance Measurements: These measurements are used to determine the electrolytic or non-electrolytic nature of the complexes in solution. Low molar conductance values suggest that the complexes are non-electrolytes. scirp.orgacs.org

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated water molecules. researchgate.netugm.ac.id

Ligand Binding Modes and Coordination Geometries in Quinolin-2-ol Complexes

Quinolin-2-ol derivatives can adopt various binding modes and coordination geometries when complexed with metal ions. The specific mode of binding depends on the ligand's structure and the nature of the metal ion.

In many cases, quinolin-2-ol and its analogues act as bidentate ligands, coordinating through the nitrogen atom and the deprotonated oxygen of the hydroxyl group. rsc.org This is a common binding mode for 8-hydroxyquinoline derivatives, leading to the formation of a stable five-membered chelate ring. scirp.org However, other coordination modes are possible, especially with more complex quinoline derivatives. For example, quinoline-2,4-dicarboxylate ligands have been shown to act as bridging or bridging-chelating building blocks, binding to multiple metal centers. mdpi.com

The coordination geometry around the central metal ion is also variable. Depending on the ligand and the metal ion, complexes with different geometries can be formed:

Square Planar: This geometry is observed in some Pd(II) and Cu(II) complexes. researchgate.netrsc.org For example, a Cu(II) complex with a derivative of 7-(piperidin-1-ylmethyl)quinolin-8-ol (B1680225) exhibits a square planar geometry. rsc.org

Tetrahedral: This geometry is common for complexes of Ni(II) and Mn(II). researchgate.net

Octahedral: Pt(IV) and Fe(III) complexes often adopt an octahedral geometry. researchgate.netugm.ac.id This geometry is also suggested for some Cu(II) complexes with Schiff base ligands derived from quinoline. acs.org

Distorted Square Pyramidal: In some dinuclear copper(I) complexes with phosphine-quinoline ligands, one of the copper atoms can display a distorted square pyramidal geometry. uni-muenchen.de

The planarity of the ligand, the type of donor atoms, and the nature of the metal ion all play a role in determining the final coordination geometry of the complex. tandfonline.com

Influence of Substituents on Metal Binding Affinity and Selectivity

Electron-withdrawing groups, for example, can decrease the pKa of the quinolinium nitrogen and the phenolic hydroxyl group, which can impact the stability of the resulting metal complexes. rsc.org Conversely, electron-donating groups can increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds.

Substituents can also influence the selectivity of a ligand for a particular metal ion. By carefully designing the ligand with specific functional groups, it is possible to create chemosensors that are highly selective for certain metal ions. For instance, by modifying the substituents on an 8-aminoquinoline (B160924) platform, researchers have developed fluorescent chemosensors that can selectively detect Zn(II) and Al(III) ions. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide in this design process, where the nature of the donor atoms in the ligand is matched with the properties of the target metal ion. researchgate.net

The position of the substituent on the quinoline ring is also critical. For example, studies on the diabetogenic effects of 8-hydroxyquinoline derivatives have shown that substituents at the C-2 and C-5 positions can inhibit the biological activity, likely due to changes in the charge and cell permeability of the resulting zinc complexes. nih.gov

| Substituent Type | Effect on Ligand Properties | Impact on Metal Complexation |

|---|---|---|

| Electron-withdrawing (e.g., -Cl) | Decreases pKa of donor groups. rsc.org | May alter complex stability. |

| Electron-donating (e.g., -CH3, -OCH3) | Increases electron density on donor atoms. | Can enhance metal-ligand bond strength. |

| Bulky groups | Introduces steric hindrance. | Can influence coordination geometry and selectivity. |

| Charged groups (e.g., -SO3H, -COOH) | Increases hydrophilicity and introduces charge. nih.gov | Affects cell permeability and biological activity of the complex. nih.gov |

Research into Catalytic Applications of Quinolin-2-ol Metal Complexes

Metal complexes derived from quinoline ligands, including quinolin-2-ol analogues, have garnered significant interest for their potential catalytic applications. ckthakurcollege.net The versatility of these complexes stems from the ability to tune their steric and electronic properties by modifying the quinoline scaffold. thieme-connect.com This allows for the development of catalysts for a wide range of chemical transformations.

Quinoline-based metal complexes have been successfully employed as catalysts in both homogeneous and heterogeneous asymmetric synthesis. thieme-connect.comresearchgate.net Chiral ligands containing quinoline motifs are particularly valuable for generating enantiomerically pure compounds, which are of great importance in the pharmaceutical industry. thieme-connect.com Some of the asymmetric reactions catalyzed by these complexes include:

Carbon-carbon bond formations thieme-connect.com

Allylic reactions thieme-connect.com

Cycloadditions thieme-connect.com

Hydrogenations researchgate.net

Heck reactions researchgate.net

The catalytic activity of these complexes is often attributed to the hemilabile nature of certain quinoline-based ligands, which contain both a "soft" donor atom (like phosphorus) and a "hard" donor atom (like nitrogen). uni-muenchen.de This allows the ligand to reversibly bind to the metal center, creating a vacant coordination site for the substrate to bind and react.

Furthermore, quinoline-based ligands have been used in palladium-catalyzed C-H chlorination reactions, where the ligand is thought to interact with the substrate through hydrogen bonding, facilitating the catalytic transformation. researchgate.net Research is ongoing to explore the full potential of quinolin-2-ol metal complexes in catalysis, with a focus on developing more efficient, selective, and environmentally friendly catalytic systems. ckthakurcollege.netgrafiati.com

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituent Position and Nature on Molecular Properties

The electronic nature of substituents significantly impacts the electron density distribution within the quinoline (B57606) ring. Electron-donating groups, such as the ethoxy group at the C8 position, increase the electron density on the ring, which can enhance certain biological activities. acs.org Conversely, electron-withdrawing groups decrease the electron density. acs.org The position of these substituents is equally crucial. For instance, a substituent at the C2 position can have a pronounced effect on the nitrogen atom's basicity, a key factor in medicinal activity. acs.org

The methyl group at the C4 position also contributes to the molecule's properties. While alkyl groups generally have a smaller electronic influence compared to strongly electron-donating or withdrawing groups, they can affect the molecule's lipophilicity and steric profile. acs.org The hydroxyl group at the C2 position, which can exist in tautomeric equilibrium with a carbonyl group in the quinolin-2(1H)-one form, is a critical feature for many quinoline derivatives' biological activities. nih.gov

Research on related quinoline derivatives has provided valuable insights into SAR. For example, in a series of 4-aminoquinolines, a substituent at the 3-position was found to be absolutely essential for antagonist potency against the α2C-adrenoceptor. nih.govacs.org Similarly, the introduction of a fluorine atom at the C6 position has been shown to significantly improve the activity spectrum of certain quinolin-4-ones. mdpi.com The substituent at the C7 position is often responsible for direct interaction with biological targets. mdpi.com Furthermore, the presence of a methoxy (B1213986) group at the C8 position has been associated with improved antitumor properties in some quinolin-4-one derivatives. mdpi.com

| Substituent Position | Influence on Properties | Example from Related Compounds |

| C2 | Affects nitrogen basicity and can be crucial for activity. acs.org | Alkyl groups can be more advantageous than aryl groups for certain activities. mdpi.com |

| C3 | Can be critical for biological potency. nih.govacs.org | A substituent at this position was essential for α2C-adrenoceptor antagonism. nih.govacs.org |

| C4 | Influences steric and lipophilic properties. acs.org | Methylation at this position has been observed to decrease antimalarial efficacy in some cases. |

| C6 | Can significantly enhance the spectrum of activity. mdpi.com | A fluorine atom at this position improved the activity of quinolin-4-ones. mdpi.com |

| C7 | Often involved in direct interactions with biological targets. mdpi.com | Introduction of aromatic rings at this position improved antitumor properties. mdpi.com |

| C8 | Can modulate stability and biological activity. nih.gov | A methoxy group at this position improved antitumor properties in some quinolin-4-ones. mdpi.com |

Role of Hydrogen Bond Donors and Acceptors in Intermolecular Interactions

The 8-Ethoxy-4-methylquinolin-2-ol molecule possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom and the oxygen of the ethoxy and hydroxyl groups) sites, which are pivotal for its intermolecular interactions. Hydrogen bonds are crucial in determining the crystal packing of the molecule and its binding to biological receptors. iucr.orgnih.gov

The hydroxyl group at the C2 position can act as a hydrogen bond donor, forming interactions with acceptor atoms in its environment. Simultaneously, the nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. nih.gov The interplay of these interactions influences the molecule's solubility, melting point, and ability to bind to specific biological targets. iucr.org

Studies on related quinoline derivatives have highlighted the importance of hydrogen bonding. For instance, in 5-hydroxyquinoline, an intermolecular O-H···N hydrogen bond is the strongest intermolecular interaction. mdpi.com The formation of intermolecular hydrogen bonds has been shown to be a primary determinant of the aggregation-induced emission (AIE) properties of some quinoline derivatives. nih.gov Computational studies have revealed that the formation of hydrogen bonds can lead to a decrease in the interatomic distance between the donor and acceptor atoms and an elongation of the covalent bond to the hydrogen atom, indicating an increase in proton sharing. mdpi.combohrium.com

In the context of drug design, the ability to form specific hydrogen bonds is often a key factor for potent and selective binding to a target protein. For example, in a series of quinoline-based protease inhibitors, the formation of a significant number of intermolecular hydrogen bonds with protein residues was indicative of strong binding affinity. nih.gov

Modulation of Molecular Recognition through Electronic and Steric Effects

Molecular recognition, the specific binding of a molecule to a target, is governed by a combination of electronic and steric effects. In this compound, the ethoxy and methyl substituents play a significant role in modulating these effects.

The electronic properties of the substituents influence the electrostatic potential of the molecule, which is a key factor in its recognition by other molecules. mdpi.com The electron-donating ethoxy group at the C8 position increases the electron density on the quinoline ring, potentially enhancing interactions with electron-deficient regions of a target molecule. acs.org The steric bulk of the ethoxy and methyl groups can also influence binding. researchgate.net These groups can create a specific three-dimensional shape that either fits snugly into a binding pocket or causes steric hindrance, preventing binding.

Research on other quinoline derivatives has demonstrated the importance of these effects. For instance, in a study of gold(III) complexes with 8-substituted quinolines, the electronic and steric properties of the substituent at the 8-position were modulated to influence the stability and biological activity of the complexes. nih.gov In another example, the interplay of electronic and steric effects was found to be crucial in the deracemization of binaphthyls using a Suzuki diarylation reaction. acs.org The recognition of an azafullerene-quinoline dyad by a porphyrin-dimer tweezer was found to be stabilized by a combination of weak π–π interactions, electrostatic forces, and weak hydrogen bonding. rsc.org

| Factor | Influence on Molecular Recognition |

| Electronic Effects | The electron-donating ethoxy group increases the quinoline ring's electron density, potentially enhancing interactions with electron-poor targets. acs.orgmdpi.com |

| Steric Effects | The size and shape of the ethoxy and methyl groups can either promote or hinder binding to a target site. researchgate.net |

| Combined Effects | The interplay of electronic and steric factors determines the overall binding affinity and selectivity of the molecule. nih.gov |

Conformational Analysis and Its Influence on Binding and Reactivity

The three-dimensional conformation of this compound is a critical factor that influences its ability to bind to a receptor and its chemical reactivity. The molecule is not entirely rigid and possesses some degree of conformational flexibility, particularly around the ethoxy group.

Conformational analysis of related quinoline derivatives has shown that the molecule's shape can be influenced by its environment. For example, the conformation of a DNA adduct of a mutagenic quinoline derivative was found to be a mixture of several structural types, which may be related to the diversity of its mutational outcomes. nih.gov In another study, the six-membered heterocycle ring of a quinoline-based thiazole (B1198619) derivative was found to adopt an envelope conformation. acs.org Molecular dynamics simulations of a quinoline derivative bound to a peptide deformylase enzyme revealed the conformational stability of the complex and the flexibility of the binding pocket residues. tandfonline.com

Principles of Scaffold Hopping and Isosteric Replacement in Quinoline Design

Scaffold hopping and isosteric replacement are powerful strategies in drug design for discovering novel compounds with improved properties. nih.govresearchgate.netnih.gov These principles can be applied to the this compound scaffold to generate new derivatives with potentially enhanced activity, selectivity, or pharmacokinetic profiles.

Scaffold hopping involves replacing the core quinoline structure with a different scaffold that maintains the essential three-dimensional arrangement of the key functional groups. researchgate.netnih.gov This can lead to the discovery of new chemical classes of compounds with similar biological activity but different intellectual property and physicochemical properties. rsc.org For example, the quinoline scaffold has been used as a starting point for the development of antileishmanial agents, with various modifications and hybridizations leading to promising new compounds. mdpi.com

Isosteric replacement involves substituting one atom or group of atoms with another that has similar size, shape, and electronic properties. researchgate.netnih.gov This can be used to fine-tune the properties of a lead compound. For instance, the ethoxy group in this compound could be replaced by other alkoxy groups, a thioether, or a halogen to probe the effect on activity. Similarly, the methyl group could be replaced by other small alkyl groups or a halogen. The application of bioisosteric replacement has been successful in various drug design projects, including the replacement of a thiophene (B33073) ring in a series of HIV-1 reverse transcriptase inhibitors with a quinazolinone scaffold. nih.gov

| Design Principle | Description | Application to this compound |

| Scaffold Hopping | Replacing the quinoline core with a different scaffold while maintaining the spatial arrangement of key functional groups. researchgate.netnih.gov | Exploring alternative heterocyclic systems that mimic the pharmacophore of this compound. |

| Isosteric Replacement | Substituting atoms or groups with others of similar size and electronic character. researchgate.netnih.gov | Replacing the ethoxy or methyl groups with other substituents to optimize properties. |

Advanced Spectroscopic and Analytical Characterization of 8 Ethoxy 4 Methylquinolin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multidimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 8-Ethoxy-4-methylquinolin-2-ol and its derivatives. One-dimensional (¹H and ¹³C) and multidimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. omicsonline.orgresearchgate.net

¹H NMR: The proton NMR spectrum of quinoline (B57606) derivatives reveals characteristic signals for the aromatic protons on the quinoline core, as well as for the substituents. For instance, in a related compound, 8-ethoxy-2-methylquinoline, the ethoxy group protons typically appear as a triplet around 1.59 ppm (CH₃) and a quartet around 4.28 ppm (CH₂). researchgate.net The methyl group at position 4 would likely show a singlet in the aliphatic region. The protons on the quinoline ring system exhibit complex splitting patterns in the aromatic region, generally between 7.0 and 9.5 ppm, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 8-ethoxy-2-methylquinoline, the carbon of the ethoxy group's methyl appears around 15.1 ppm, and the methylene (B1212753) carbon at approximately 64.8 ppm. researchgate.net The quinoline ring carbons resonate in the aromatic region, typically from 109 to 159 ppm. researchgate.net The carbonyl carbon (C-2) in the quinolin-2-ol tautomer is expected to appear significantly downfield.

Multidimensional Techniques: For complex structures or to resolve signal overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. omicsonline.orgmdpi.com COSY identifies proton-proton couplings, helping to trace the connectivity of adjacent protons. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry and substituent positions. omicsonline.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 8-Ethoxy-2-methylquinoline | 1.59 (t, 3H), 2.75 (s, 3H), 4.28 (q, 2H), 6.99-8.0 (m, 5H) | 15.1, 26.2, 64.8, 109.3, 119.8, 123.0, 126.2, 128.2, 136.7, 140.3, 154.6, 158.6 | researchgate.net |

| 4-Methylquinolin-2(1H)-one | 2.52 (s, 3H), 6.61 (s, 1H), 7.15-7.68 (m, 4H), 12.88 (s, 1H) | 19.19, 116.74, 120.43, 122.49, 124.35, 130.50, 138.29, 149.34, 164.56 | rsc.org |

Mass Spectrometry: ESI-MS, LC-MS, HRMS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orggoogle.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing quinoline derivatives, often producing a prominent protonated molecule [M+H]⁺. google.comclockss.org This allows for the direct determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the target compound from impurities or a complex mixture prior to MS analysis. nih.govnih.gov This is particularly useful for monitoring reaction progress and assessing the purity of the final product.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very precise mass-to-charge ratio measurements, typically with an accuracy of less than 5 ppm. This high accuracy enables the calculation of the elemental formula of the parent ion and its fragments, providing strong evidence for the proposed structure. For example, the calculated mass for a related quinoline derivative C₁₇H₁₅N₂O₃ [M+H]⁺ was 295.1077, with the found value being 295.1083, confirming its elemental composition. rsc.org The fragmentation patterns observed in the MS/MS spectra can also offer valuable structural information.

Table 2: HRMS Data for a Representative Quinoline Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Technique | Reference |

|---|---|---|---|---|---|

| 8-(Benzyloxy)-2-methylquinoline | C₁₈H₁₈NO₂ | 280.1338 | 280.1343 | ESI-HRMS | google.com |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretching vibration of the hydroxyl group in the quinolin-2-ol tautomer would appear as a broad band in the region of 3200–3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and ethoxy groups are expected in the 2850–3100 cm⁻¹ region. arabjchem.org The C=O stretching of the quinolinone ring typically appears around 1650-1690 cm⁻¹. asianpubs.org The C-O-C stretching of the ethoxy group would be observed in the 1000-1300 cm⁻¹ range. iosrjournals.org Quinoline ring stretching vibrations are typically seen around 1500-1600 cm⁻¹. arabjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching modes of the quinoline ring are often strong in the Raman spectrum, appearing in the 1200-1600 cm⁻¹ region. arabjchem.orgaip.org Aminoquinolines, due to their chromophoric groups and high symmetry, often produce intense Raman signals. dergipark.org.tr

Table 3: Characteristic FT-IR Absorption Bands for Quinoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | 3200–3600 | |

| Aromatic C-H Stretch | 3000–3100 | arabjchem.org |

| Aliphatic C-H Stretch | 2850–2970 | researchgate.net |

| C=O Stretch (Quinolinone) | 1650–1690 | asianpubs.org |

| C=C/C=N Stretch (Quinoline Ring) | 1500–1600 | arabjchem.org |

| C-O-C Stretch (Ether) | 1000–1300 | iosrjournals.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions within the aromatic system. clockss.org The position and intensity of these bands are influenced by the substituents on the quinoline ring. For instance, a related compound, 7-methoxy-8-methylquinolin-4-ol, shows a maximum absorption (λₘₐₓ) at 349 nm. thieme-connect.com

Fluorescence Emission Spectroscopy: Many quinoline derivatives are fluorescent, and their emission properties are sensitive to their chemical environment. The fluorescence emission spectrum can be used to further characterize the compound and study its interactions with other molecules.

Table 4: UV-Vis Absorption Data for a Related Quinoline Derivative

| Compound | λₘₐₓ (nm) | Solvent | Reference |

|---|---|---|---|

| 7-Methoxy-8-methylquinolin-4-ol | 349 | Not specified | thieme-connect.com |

| 2-Methyl-4-dodecyl-8-hydroxyquinoline | 214.5, 251.0, 337.5, 348.5 | Methanol (B129727) | clockss.org |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. chemmethod.com This technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. eurjchem.combohrium.com For quinoline derivatives, X-ray crystallography has been used to elucidate the crystal packing, hydrogen bonding networks, and the planarity of the quinoline ring system. chemmethod.comeurjchem.com Obtaining suitable single crystals of this compound would allow for an unambiguous confirmation of its structure. For example, the crystal structure of other quinoline derivatives has revealed details about their monoclinic space groups and intermolecular interactions like C-H···O hydrogen bonds. chemmethod.comeurjchem.com

Chromatographic Methods for Purity and Separation (HPLC, GC, TLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used for the analysis of quinoline derivatives. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable quinoline derivatives. The choice between GC and HPLC often depends on the volatility and polarity of the compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase. The retention factor (Rf) value is a characteristic of the compound under specific conditions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to determine the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition. For instance, for a synthesized quinoline derivative, the calculated elemental composition was C, 63.61%; H, 4.82%; N, 6.75%, which was found to be in close agreement with the experimental values. researchgate.net

Computational Chemistry and Theoretical Investigations of 8 Ethoxy 4 Methylquinolin 2 Ol

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a important tool in the computational study of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. researchgate.nettu-clausthal.deresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of these compounds. researchgate.netresearchgate.net For quinoline derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to model their behavior. researchgate.net These studies provide fundamental insights into the molecule's stability, reactivity, and potential interactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For quinoline derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a study of 5-ethoxymethyl-8-hydroxyquinoline, a related compound, the geometry was optimized using both DFT (B3LYP) and Hartree-Fock (HF) methods. researchgate.net The results showed that the molecule adopts a non-planar structure in its solid state. researchgate.net The quinolinol rings in adjacent molecules were found to exhibit π–π stacking interactions, contributing to the stabilization of the crystal structure. researchgate.net

Conformational analysis of the ethoxy group in 8-Ethoxy-4-methylquinolin-2-ol would be crucial to identify the most stable conformer. This involves rotating the flexible bonds and calculating the energy of each resulting conformation. The lowest energy conformer is considered the most representative structure for further computational analysis.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Similar Compound (5-ethoxymethyl-8-hydroxyquinoline) Data adapted from a study on a structurally related quinoline derivative.

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (Å) | C2-N1 | 1.35 | 1.37 |

| C4-C10 | 1.42 | 1.43 | |

| C8-O1 | 1.36 | 1.37 | |

| Bond Angle (°) | C2-N1-C9 | 117.5 | 118.2 |

| C3-C4-C10 | 120.1 | 120.5 | |

| C7-C8-O1 | 121.3 | 121.8 |

Source: Adapted from research on 5-ethoxymethyl-8-hydroxyquinoline. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. tu-clausthal.deresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more reactive and prone to electronic transitions.

For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring system and the oxygen atom of the ethoxy group. The LUMO is typically distributed over the aromatic system. In a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, the HOMO-LUMO energy gap was calculated to be -5.02 eV, indicating its potential for charge transfer within the molecule. researchgate.net

Table 2: Calculated HOMO, LUMO, and Band Gap Energies for Analogous Quinoline Derivatives (in eV)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) |

| 2-(4-methoxybenzyloxy)-4-methylquinoline | -5.98 | -0.96 | 5.02 |

| 5-(ethoxymethyl)-2-methylquinoline-8-ol | -5.87 | -1.12 | 4.75 |

| researchgate.netbohrium.comtriazino[4,5-b]quinoline | -7.14 | -2.83 | 4.31 |

Source: Data compiled from studies on related quinoline compounds. researchgate.netbohrium.comicm.edu.pl

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. tu-clausthal.deebi.ac.uk

Global Reactivity Descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. For 2-(4-methoxybenzyloxy)-4-methylquinoline, these parameters have been computed to understand its reactive nature. researchgate.net

Local Reactivity Descriptors , such as Fukui Functions , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tu-clausthal.de By analyzing the Fukui function values for each atom, one can predict where a reaction is most likely to occur. For quinoline derivatives, the nitrogen atom and specific carbon atoms in the ring system are often identified as reactive centers. researchgate.net

Table 3: Global Reactivity Descriptors for a Related Quinoline Derivative Calculated for 2-(4-methoxybenzyloxy)-4-methylquinoline.

| Parameter | Symbol | Value (eV) |

| Electronegativity | χ | 3.47 |

| Chemical Hardness | η | 2.51 |

| Chemical Potential | μ | -3.47 |

| Electrophilicity Index | ω | 2.39 |

Source: Adapted from a study on 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. tu-clausthal.deebi.ac.uk It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.net The different colors on an MEP map indicate the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack. These are typically associated with lone pairs of heteroatoms.

Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For quinoline derivatives, the MEP map typically shows the most negative potential (red) around the oxygen atom of the hydroxyl/ethoxy group and the nitrogen atom of the quinoline ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the hydroxyl group, often show a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. tu-clausthal.deresearchgate.net By comparing the calculated vibrational modes with experimentally obtained spectra, one can confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations. researchgate.net DFT calculations, often using the B3LYP functional, have shown good agreement with experimental FT-IR and FT-Raman spectra for quinoline derivatives. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

For a molecule like this compound, characteristic vibrational modes would include C-H stretching of the methyl and ethoxy groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the ethoxy group.

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Quinoline Derivative Data for 2-(4-methoxybenzyloxy)-4-methylquinoline.

| Vibrational Mode | Calculated (B3LYP) | Experimental (FT-IR) |

| C-H stretching (aromatic) | 3050 - 3150 | 3045 - 3140 |

| C-H stretching (aliphatic) | 2900 - 3000 | 2910 - 2990 |

| C=C stretching | 1500 - 1600 | 1510 - 1610 |

| C-O stretching | 1200 - 1300 | 1220 - 1280 |

Source: Adapted from research on 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

Thermodynamic Parameters and Stability Predictions

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy (H), entropy (S), and heat capacity (C). tu-clausthal.de These parameters provide insights into the stability of the molecule and how its energy changes with temperature. The total energy of the optimized structure is also a key indicator of its stability. researchgate.net For 2-(4-methoxybenzyloxy)-4-methylquinoline, the total energy for the optimized structure was calculated to be -901.5965 Hartrees. researchgate.net The thermodynamic properties are typically calculated at different temperatures to understand their temperature dependence. researchgate.net

These calculations are valuable for predicting the spontaneity of reactions and the relative stability of different isomers or conformers.

Table 5: Calculated Thermodynamic Parameters for a Similar Quinoline Derivative at 298.15 K Data for 2-(4-methoxybenzyloxy)-4-methylquinoline.

| Parameter | Value |

| Total Energy (Hartree) | -901.5965 |

| Enthalpy (kcal/mol) | -565863.3 |

| Entropy (cal/mol·K) | 135.4 |

| Heat Capacity (cal/mol·K) | 92.7 |

Source: Adapted from a study on 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

Mechanistic Insights via Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms at a molecular level. These calculations focus on identifying the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for a reaction to proceed. By mapping the energy landscape, including reactants, products, and transition states, researchers can gain a detailed understanding of reaction pathways, kinetics, and the feasibility of chemical transformations.

For quinoline derivatives, TS calculations have been instrumental in understanding various reactions. For instance, computational studies on related heterocyclic fused quinoline systems have utilized Density Functional Theory (DFT) to map the energy barriers associated with intramolecular cyclization reactions. Similarly, investigations into the functionalization of quinoline scaffolds, such as the alkylation of 8-methylquinolines, rely on computational methods to explore the reaction mechanisms and catalytic cycles involved. acs.org

While specific transition state calculation studies for this compound are not prominently documented in the reviewed literature, the established methodologies are directly applicable. Such calculations could provide crucial insights into its synthesis, potential metabolic pathways, or degradation mechanisms. For example, understanding the transition states involved in the etherification at the C8 position or the tautomerization between the -ol and -one forms (this compound vs. 8-Ethoxy-4-methyl-1H-quinolin-2-one) would be critical for controlling its synthesis and predicting its stability.

Table 1: Hypothetical Transition State Analysis for Tautomerization This table illustrates the type of data obtained from TS calculations, though it is a hypothetical example for this compound.

| Parameter | Reactant (keto-form) | Transition State | Product (enol-form) |

| Relative Energy (kcal/mol) | 0.00 | 12.5 | -2.1 |

| Key Interatomic Distance (Å) | N1-H: 1.01 | N1-H: 1.25, O2-H: 1.30 | O2-H: 0.98 |

| Imaginary Frequency (cm⁻¹) | None | -1540 | None |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of molecular motions, conformational changes, and intermolecular interactions. bohrium.com

Dynamic Behavior and Conformational Flexibility in Solution

In solution, a molecule like this compound is not static. It undergoes constant motion, including bond vibrations, angle bending, and the rotation of flexible groups, such as the ethoxy chain. MD simulations can capture this dynamic behavior and map the molecule's conformational landscape. By analyzing the simulation trajectory, researchers can identify the most stable conformations, the energy barriers between them, and how the solvent influences the molecule's flexibility. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess structural stability over the course of the simulation. mdpi.com Low RMSD values for the molecule's backbone suggest a stable core structure, while fluctuations in specific regions can highlight flexible domains. mdpi.com

Protein-Ligand Interaction Dynamics and Binding Free Energy Calculations

MD simulations are a powerful tool for studying how a ligand, such as this compound, interacts with a biological target, typically a protein. biorxiv.org After an initial binding pose is predicted by molecular docking, MD simulations can refine this pose and assess the stability of the protein-ligand complex over time. biorxiv.org Analysis of the simulation can reveal dynamic interaction patterns, such as the formation and breaking of hydrogen bonds, and the role of water molecules in mediating the interaction. nih.gov

Furthermore, simulation data can be used to calculate the binding free energy, which is a more accurate predictor of a ligand's potency than docking scores alone. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently used to estimate this value. These calculations provide a quantitative measure of the binding affinity between the ligand and its target protein. nih.gov For related quinoline compounds, MD simulations have been crucial in clarifying interaction patterns and validating binding affinity. biorxiv.org

Table 2: Example Components of MM-GBSA Binding Free Energy Calculation This table presents typical components in a binding free energy calculation, based on general knowledge of the technique.

| Energy Component | Description | Example Value (kcal/mol) |

| ΔE_vdw | van der Waals energy | -45.2 |

| ΔE_elec | Electrostatic energy | -20.5 |

| ΔG_gb | Polar solvation energy | +30.8 |

| ΔG_np | Non-polar solvation energy | -4.1 |

| ΔG_bind | Total Binding Free Energy | -39.0 |

Solvent Effects and Implicit/Explicit Solvent Models

The choice of solvent representation is critical in MD simulations. nih.gov There are two primary approaches: explicit and implicit solvent models. wikipedia.org

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) as distinct particles in the simulation. This is the most accurate and realistic approach, as it explicitly accounts for specific solute-solvent interactions like hydrogen bonds. mdpi.com However, it is computationally very expensive due to the vast number of solvent molecules that must be included. nih.gov

Implicit Solvent Models: These models represent the solvent as a continuous medium with average properties, such as a dielectric constant. wikipedia.org This method significantly reduces computational cost by eliminating the need to calculate interactions for thousands of solvent molecules. nih.gov While less detailed, implicit models are effective for exploring large conformational changes or for initial-stage computational screening. nih.gov

Studies comparing the two models show that while implicit solvents can accelerate simulations, explicit solvents often provide results that are in better agreement with experimental data, particularly when specific hydrogen bonding with the solvent is crucial for the system's behavior. nih.govmdpi.com The choice of model therefore represents a trade-off between accuracy and computational feasibility.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or nucleic acid. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them. mdpi.com

For quinoline-based compounds, molecular docking has been widely applied to model their interactions with various biological targets. For example, derivatives of 8-hydroxyquinoline (B1678124) have been docked into the active site of HIV-1 integrase, revealing key hydrogen bonds with residues like Glu170 and His171. nih.gov Other studies have used docking to investigate quinolinone derivatives as inhibitors of enzymes like lipoxygenase or to predict the binding of quinoline analogs to sigma receptors. mdpi.comnih.gov

A typical docking study for this compound would identify the most likely binding pose and detail the specific interactions that stabilize the complex. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

π-π Stacking: Involving the aromatic quinoline ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase This table is a representative example of the output from a molecular docking study.

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU 83 | Hydrophobic (Alkyl) | 3.8 |

| VAL 91 | Hydrophobic (Alkyl) | 4.1 |

| PHE 145 | π-π Stacking | 4.5 |

| GLU 146 | Hydrogen Bond (with 2-ol) | 2.9 |

| ASP 157 | Hydrogen Bond (with N1-H) | 3.1 |

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, AIM)

Quantum chemical topology methods analyze the electron density distribution to provide profound insights into chemical bonding, charge distribution, and intramolecular interactions. The most common of these are Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM).

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de This method provides a clear picture of the electron distribution within a molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies their strength and is crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. researchgate.netresearchgate.net

For this compound, NBO analysis could quantify:

The polarity of the C-O, C-N, and O-H/N-H bonds.

The delocalization of lone pairs on the oxygen and nitrogen atoms into antibonding orbitals of the quinoline ring system.

The hyperconjugative effects of the methyl and ethoxy groups.

Table 4: Representative NBO Donor-Acceptor Interactions for this compound This table shows hypothetical E(2) stabilization energies for plausible interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O on ethoxy) | σ(C_ring - C_ethoxy) | 2.8 | Hyperconjugation |

| LP (N1) | π(C4 - C10) | 45.5 | Resonance/Conjugation |

| π (C5 - C6) | π(C7 - C8) | 20.1 | Resonance/Conjugation |

| σ (C4 - H_methyl) | σ(C_ring - C_methyl) | 5.1 | Hyperconjugation |

While AIM analysis also provides valuable data on bond critical points and atomic charges, specific studies applying it to this compound were not found in the search results. NBO analysis remains a primary tool for understanding the electronic structure of such organic molecules. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. In the context of this compound, a member of the quinolinone family, QSAR and QSPR studies are instrumental in predicting its potential biological activities and properties, thereby guiding further experimental research. While specific QSAR/QSPR models exclusively for this compound are not extensively documented in public literature, the principles can be extrapolated from numerous studies on analogous quinoline and quinolinone derivatives. nih.govresearchgate.netdergipark.org.tr

These models are built upon the hypothesis that the structural features and physicochemical properties of a molecule, known as molecular descriptors, determine its activity or properties. For quinoline derivatives, these descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. nih.govkoreascience.kr

Research Findings from Analogous Systems:

QSAR studies on various quinoline derivatives have successfully established predictive models for a range of biological activities. For instance, research on quinolone antibacterials has utilized theoretical molecular descriptors to develop models for predicting activity against M. fortuitum and M. smegmatis. nih.gov These studies often employ regression techniques such as Ridge Regression (RR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build the models. nih.gov The predictive power of these models is typically assessed using the cross-validated R-squared (Q²) value. nih.gov

In the realm of antituberculosis research, QSAR models for quinolinone-based compounds have highlighted the importance of specific descriptors. A study on novel quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as crucial for their anti-TB activity. nih.gov The developed model demonstrated good statistical significance with a determination coefficient (R²) of 0.83. nih.gov Such findings suggest that the electronic and steric profile of the 8-ethoxy and 4-methyl substitutions on the quinolinone core of this compound would be significant determinants of its potential biological activity.

Similarly, QSPR models have been applied to predict the physicochemical properties of quinoline derivatives, such as their efficacy as corrosion inhibitors. scielo.br In these studies, quantum chemical descriptors are often correlated with experimentally observed inhibition efficiencies. For a set of corrosion inhibitors including quinoline derivatives, a QSPR model yielded a high correlation (R² = 0.859) and predictive ability (Q² = 0.785), indicating a strong relationship between the calculated molecular properties and the observed function. scielo.br

Illustrative QSAR/QSPR Model Data:

The following tables represent the kind of data generated and utilized in QSAR/QSPR studies of quinoline derivatives. While the data for this compound is hypothetical, it is based on the types of descriptors and statistical measures commonly reported in the literature for this class of compounds. dergipark.org.trnih.govscielo.br

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of Quinolinone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC50) |

| Derivative 1 | 189.21 | 1.85 | 3.45 | -6.21 | -1.54 | 5.8 |

| Derivative 2 | 217.26 | 2.35 | 3.98 | -6.15 | -1.62 | 6.2 |

| This compound | 217.26 | 2.60 | 4.10 | -6.05 | -1.48 | 6.5 |

| Derivative 3 | 231.29 | 2.88 | 4.25 | -6.01 | -1.45 | 6.8 |

| Derivative 4 | 245.29 | 3.15 | 4.50 | -5.98 | -1.41 | 7.1 |

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.88 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-Validated R²) | 0.75 | An indicator of the predictive ability of the model, determined through cross-validation. |

| F-statistic | 52.6 | A statistical test to assess the overall significance of the regression model. |

| Standard Error of Estimate (s) | 0.28 | Measures the accuracy of the predictions made with the regression model. |

These tables illustrate how a set of calculated molecular descriptors for a series of compounds, including our target molecule, can be used to build a statistically robust model that predicts biological activity. The strength of the correlation (R²) and the predictive power of the model (Q²) are key indicators of a successful QSAR/QSPR study. nih.govscielo.br Such models are invaluable in the early stages of drug discovery and material science for prioritizing the synthesis and testing of new chemical entities.

Advanced Research Applications of 8 Ethoxy 4 Methylquinolin 2 Ol in Chemical Systems

8-Ethoxy-4-methylquinolin-2-ol as a Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its quinoline (B57606) core and its functional groups. The quinolin-2-ol moiety exists in tautomeric equilibrium with its corresponding quinolin-2(1H)-one form. This tautomerism is crucial as it allows for selective reactions at the oxygen or nitrogen atom. For instance, the nitrogen atom in the quinoline ring can be alkylated with alkyl halides in the presence of a base, leading to a variety of N-substituted derivatives. smolecule.com The hydroxyl group can undergo nucleophilic substitution reactions, enabling the introduction of different functional groups. smolecule.com

The quinoline ring itself is susceptible to various modifications. General synthetic strategies for quinolines, such as the Gould–Jacob reaction, which involves the cyclization of an aniline (B41778) with a malonic acid derivative, highlight the fundamental reactivity patterns that can be harnessed. rsc.org For a pre-formed scaffold like this compound, the benzene (B151609) ring portion can undergo electrophilic substitution reactions, while the methyl group can be a site for condensation or functionalization reactions. sioc-journal.cn Its structural complexity makes it a valuable intermediate for constructing more elaborate molecules, including those with potential applications in dyes and pigments. smolecule.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 2,8-Dialkoxy-4-methylquinoline |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 8-Ethoxy-1-alkyl-4-methylquinolin-2(1H)-one |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Substituted this compound |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Quinoline N-oxides or other oxidized products evitachem.com |

Development of Fluorescent Probes and Chemosensors Utilizing Quinoline Scaffolds

The inherent fluorescence of the quinoline nucleus makes it an excellent platform for the design of fluorescent probes and chemosensors. a2bchem.com Derivatives of 8-hydroxyquinoline (B1678124) are particularly noted for their use in detecting and quantifying metal ions. a2bchem.com The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline ligand restricts intramolecular rotation or alters electronic transitions, leading to a significant change in fluorescence intensity. researchgate.net

For example, a chemosensor based on a quinoline Schiff-base was developed to distinguish between Zn²⁺ and Hg²⁺ ions with high sensitivity, demonstrating a "turn-on" fluorescence response upon metal coordination. researchgate.net Similarly, fluorescent probes based on the quinoline scaffold have been designed to respond to changes in the microenvironment, such as viscosity. These probes often utilize a mechanism of twisted intramolecular charge transfer (TICT), where the fluorescence is sensitive to rotational freedom, which is in turn restricted in high-viscosity environments. sioc-journal.cn The structural features of this compound, with its potential metal-binding sites (N and O atoms) and tunable electronic properties, make it a promising candidate for the development of novel sensors for specific analytes or environmental conditions. preprints.org

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. Quinoline derivatives, especially 8-hydroxyquinolines, are exceptional ligands for building such assemblies due to their ability to coordinate with metal ions. researchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the 8-hydroxyl (or 8-ethoxy) group can act as a bidentate chelating unit, binding to metal centers to form well-defined supramolecular architectures. a2bchem.comresearchgate.net

Research has shown that 2-methylquinolin-8-ol can react with lead(II) salts to form dinuclear complexes that crystallize into distinct polymorphs. researchgate.net These structures are stabilized by a network of interactions including Pb⋯S bonds and π–π stacking, showcasing the principles of crystal engineering. researchgate.net The ability of these ligands to direct the assembly of metal ions into specific geometries is fundamental to creating novel organic-inorganic hybrid materials with tailored properties. researchgate.net The self-assembly process can lead to the formation of discrete molecules, coordination polymers, or other extended networks, depending on the ligand design and the coordination geometry of the metal ion.

Role in Materials Science: Organic Electronic Materials and Coordination Polymers